molecular formula C21H18ClN5O2S B2417460 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 886925-14-0

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2417460
CAS No.: 886925-14-0
M. Wt: 439.92
InChI Key: QUOBLWVPKVRSTB-UHFFFAOYSA-N
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Description

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2S and its molecular weight is 439.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing novel compounds derived from 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide and characterizing their structural and physical properties. This involves innovative synthetic pathways leading to derivatives with potential biological activities. For example, studies have explored the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, showcasing the compound's versatility in generating new chemical entities with specific biological functions (Sah, Bidawat, Seth, & Gharu, 2014).

Biological Screening

Various derivatives synthesized from this compound have been subjected to biological screening to evaluate their antimicrobial, antifungal, and anti-tuberculosis activities. These studies aim to discover new therapeutic agents with improved efficacy and safety profiles. For instance, compounds have been screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the potential pharmaceutical applications of these derivatives (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antioxidant and Anticancer Evaluation

The synthesized compounds' antioxidant and anticancer activities have been a significant area of investigation, providing insights into their therapeutic potential. Research has demonstrated the ability of these derivatives to exhibit potent antioxidant properties, as well as cytotoxic activity against various cancer cell lines, suggesting their role in developing new anticancer therapies. For example, a study on Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity, emphasizing the compound's utility in medicinal chemistry (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Enzyme Inhibition

The compound and its derivatives have also been evaluated for their enzyme inhibition properties, targeting specific enzymes like lipase and α-glucosidase. This research direction holds promise for developing new treatments for diseases such as diabetes and obesity, where enzyme regulation plays a crucial role. Studies have synthesized novel heterocyclic compounds derived from this base compound to investigate their lipase and α-glucosidase inhibition, showcasing the therapeutic potential of these derivatives in treating metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-29-18-11-5-4-10-17(18)23-19(28)14-30-21-25-24-20(15-8-2-3-9-16(15)22)27(21)26-12-6-7-13-26/h2-13H,14H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOBLWVPKVRSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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